molecular formula C16H22Cl2N2OS B4822359 2,4-dichloro-N-(dibutylcarbamothioyl)benzamide

2,4-dichloro-N-(dibutylcarbamothioyl)benzamide

Cat. No.: B4822359
M. Wt: 361.3 g/mol
InChI Key: VAAFXVAWGHFNSD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(dibutylcarbamothioyl)benzamide is a synthetic organic compound belonging to the class of acylthiourea derivatives This compound is characterized by the presence of two chlorine atoms on the benzene ring and a dibutylcarbamothioyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(dibutylcarbamothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate and the corresponding secondary amine (dibutylamine) in dry acetone . The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the secondary amine to yield the desired acylthiourea derivative. The reaction conditions generally include maintaining the reaction mixture at a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(dibutylcarbamothioyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, thiols, and amines. These products can further undergo additional transformations to yield a wide range of derivatives with diverse chemical properties .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(dibutylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its cytotoxic effects against cancer cells are attributed to its ability to induce oxidative stress and apoptosis . The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(diphenylcarbamothioyl)benzamide
  • 2,4-dichloro-N-(dipropylcarbamothioyl)benzamide
  • 2,4-dichloro-N-(dibutylcarbamothioyl)benzamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific dibutylcarbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness is reflected in its enhanced cytotoxicity and antioxidant activity, making it a promising candidate for further research and development .

Properties

IUPAC Name

2,4-dichloro-N-(dibutylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2OS/c1-3-5-9-20(10-6-4-2)16(22)19-15(21)13-8-7-12(17)11-14(13)18/h7-8,11H,3-6,9-10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFXVAWGHFNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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